

A Senior Application Scientist's Guide to Piperidine Synthesis: A Comparative Analysis

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Compound of Interest

Compound Name: 4,4-Diethylpiperidine hydrochloride

CAS No.: 3970-65-8

Cat. No.: B1458284

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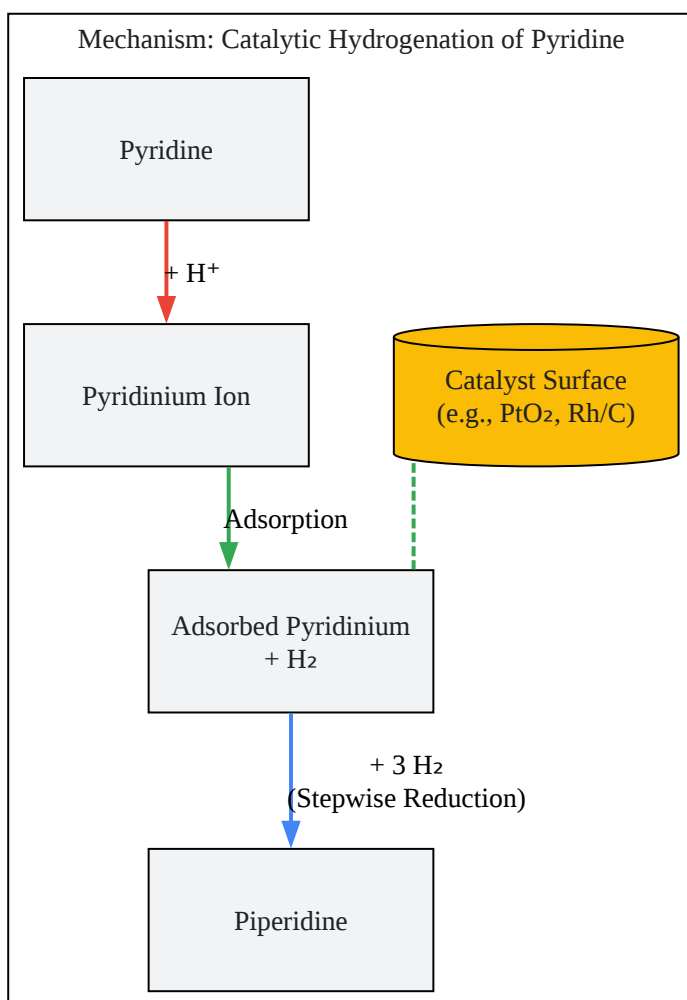
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of a remarkable number of pharmaceuticals and natural products.^{[1][2]} Its prevalence in FDA-approved drugs underscores the critical need for robust, efficient, and selective synthetic methods for its construction.^{[3][4]} This guide offers a comparative analysis of the most prominent strategies for synthesizing the piperidine scaffold. We will move beyond simple protocols to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each approach, providing the field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic campaigns.

Catalytic Hydrogenation of Pyridines: The Direct Approach

The most atom-economical and direct route to the piperidine core is the catalytic hydrogenation of the corresponding pyridine precursor.^{[3][5]} This method is extensively used in both academic and industrial settings due to its straightforward nature. However, the inherent aromaticity of the pyridine ring necessitates potent catalytic systems, and the basicity of the nitrogen atom can pose challenges by poisoning the catalyst.^[3]

Causality and Mechanistic Insights

The hydrogenation of pyridine involves the addition of three equivalents of hydrogen across the aromatic ring. The reaction typically proceeds on the surface of a heterogeneous catalyst, such as platinum, palladium, or rhodium.^[3] The choice of catalyst and reaction conditions is paramount. Acidic media, like glacial acetic acid, are frequently employed. This is a critical experimental choice: the acid protonates the pyridine nitrogen, which facilitates the reduction by increasing the ring's susceptibility to hydrogenation and simultaneously prevents the lone pair of the nitrogen from deactivating the metal catalyst surface.^{[3][6]}



Mechanism of Pyridine Hydrogenation

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Caption: Mechanism of Pyridine Hydrogenation

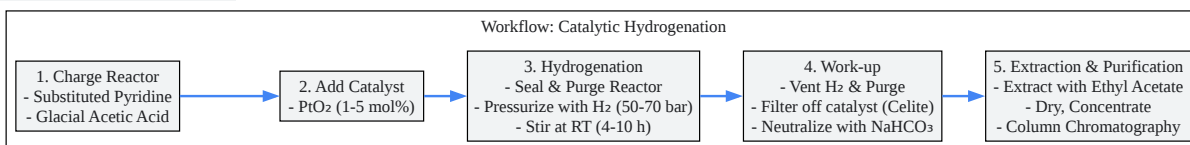
Advantages and Limitations

Feature	Analysis
Advantages	<p>Atom Economy: Highly efficient, with H₂ as the only reagent.</p> <p>Directness: A single-step conversion from readily available pyridines.</p> <p>Scalability: Well-suited for large-scale industrial synthesis.^[5]</p>
Limitations	<p>Harsh Conditions: Often requires high pressures (50-100 bar) and/or elevated temperatures.^{[3][7]}</p> <p>Functional Group Tolerance: Many functional groups (e.g., nitro, olefins, some carbonyls) are also reduced under these conditions.^[8]</p> <p>Stereocontrol: Achieving high stereoselectivity with substituted pyridines can be challenging, though some diastereoselective methods exist.^{[6][9]}</p>

Experimental Protocol: Hydrogenation using Platinum(IV) Oxide (PtO₂)

This protocol describes a standard procedure for the hydrogenation of a substituted pyridine using Adams' catalyst (PtO₂).^{[5][7]}

Workflow for Catalytic Hydrogenation



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Caption: Workflow for Catalytic Hydrogenation

Step-by-Step Methodology:

- Reactor Setup: To a high-pressure reactor vessel (e.g., a Parr shaker), add the substituted pyridine (1.0 g, 1.0 equiv).[7]
- Solvent Addition: Add glacial acetic acid (5-10 mL) as the solvent.[7]
- Catalyst Addition: Carefully add platinum(IV) oxide (PtO₂, 1-5 mol%) to the solution.[3]
- Reaction Execution: Securely seal the reactor vessel. Purge the headspace multiple times with an inert gas (e.g., nitrogen) before carefully introducing hydrogen gas to the desired pressure (typically 50-70 bar).[5][7] Begin vigorous stirring and maintain the reaction at room temperature for 4-10 hours. Reaction progress can be monitored by TLC or GC-MS.[5]
- Work-up: Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor with inert gas.
- Catalyst Removal: Open the reactor and dilute the reaction mixture with a suitable solvent like ethyl acetate. Carefully filter the mixture through a pad of a filtration aid (e.g., Celite®) to remove the catalyst. Caution: The catalyst can be pyrophoric upon exposure to air; do not allow the filter cake to dry completely.[3]
- Neutralization and Extraction: Carefully add a saturated aqueous solution of sodium bicarbonate to the filtrate until gas evolution ceases, neutralizing the acetic acid. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[7]
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.[3]

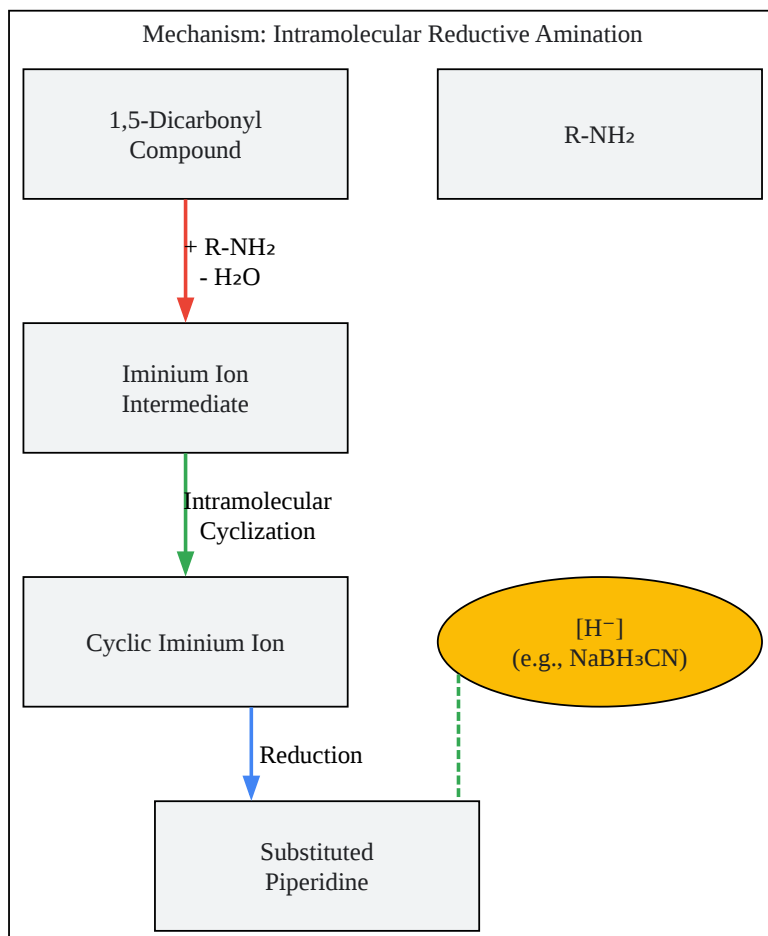
Reductive Amination: Building from Acyclic Precursors

Reductive amination provides a highly versatile route to a wide range of substituted piperidines from acyclic precursors, most commonly 1,5-dicarbonyl compounds or their equivalents.[5][10] This strategy involves the in-situ formation of an enamine or iminium ion, which undergoes intramolecular cyclization followed by reduction.[10]

Causality and Mechanistic Insights

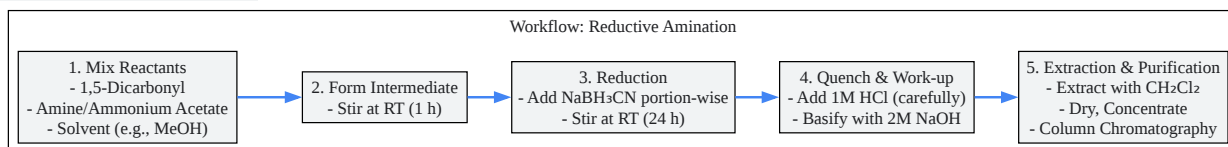
The reaction is a cascade process. First, a primary amine or an ammonia source condenses with one of the carbonyl groups of a 1,5-dicarbonyl compound to form an iminium ion or an enamine. This is followed by an intramolecular nucleophilic attack of the enamine onto the second carbonyl group (a Mannich-type reaction) or cyclization of the iminium ion. The resulting cyclic intermediate is then

reduced in the same pot by a reducing agent like sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$). The choice of reducing agent is key; these mild hydrides are selected because they readily reduce the iminium ion intermediate but are slow to reduce the starting ketones or aldehydes, minimizing side reactions.[4]



Mechanism of Reductive Amination

Workflow for Reductive Amination



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Caption: Workflow for Reductive Amination

Step-by-Step Methodology:

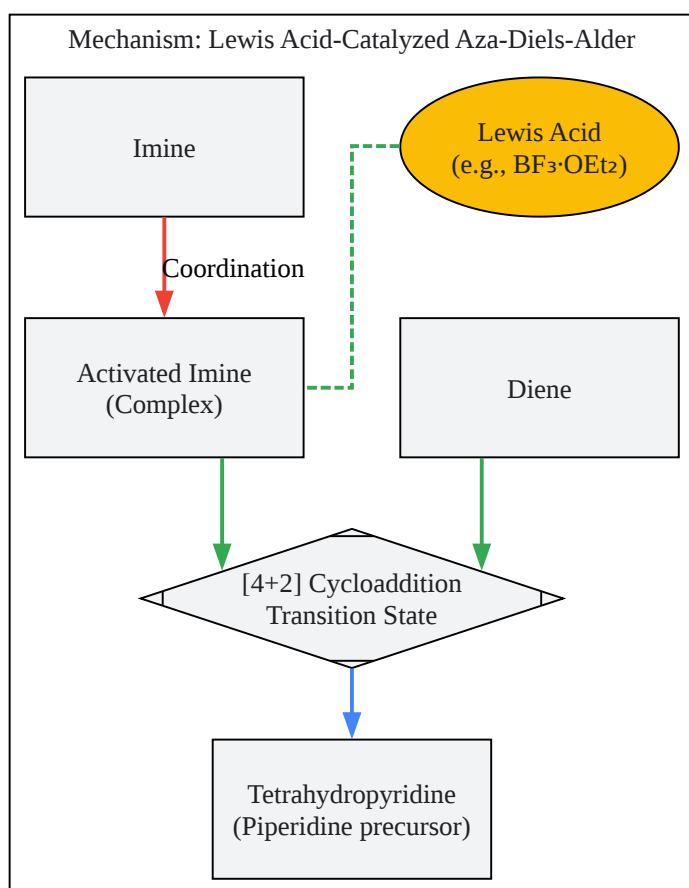
- **Reaction Setup:** In a round-bottom flask, dissolve the 1,5-dicarbonyl compound (1.0 equiv) in a suitable solvent such as methanol. [4]2. **Amine Addition:** Add the primary amine (1.0-1.2 equiv) or an ammonia source like ammonium acetate (5.0 equiv). Stir the mixture at room temperature for approximately 1 hour to allow for iminium/enamine formation. [4]3. **Reduction:** Carefully add sodium cyanoborohydride (1.5 equiv) portion-wise to the stirring solution. Caution: NaBH_3CN is highly toxic and should be handled in a fume hood with appropriate personal protective equipment. The reaction is then stirred for an additional 24-48 hours at room temperature. [4]4. **Work-up:** Quench the reaction by the slow, careful addition of 1 M HCl until gas evolution ceases. This step protonates any unreacted borohydride. [4]5. **Basification and Extraction:** Basify the mixture to a pH > 10 with a 2 M NaOH solution. Extract the aqueous layer three times with dichloromethane (CH_2Cl_2). [4]6. **Purification:** Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired piperidine derivative. [5]

Aza-Diels-Alder Reaction: Controlled Ring Construction

The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for constructing the piperidine core, often with excellent control over multiple stereocenters in a single step. [5][11] This reaction involves the coupling of an azadiene with a dienophile or, more commonly, an imine (acting as the dienophile) with a diene. [5]

Causality and Mechanistic Insights

The reaction follows the principles of pericyclic reactions, involving the concerted or stepwise formation of two new sigma bonds. The stereochemical outcome is highly predictable based on the geometry of the reactants. Lewis acids or Brønsted acids are often used as catalysts. Their role is to activate the imine dienophile by coordinating to the nitrogen atom, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the cycloaddition with the Highest Occupied Molecular Orbital (HOMO) of the diene. [11][12] The development of asymmetric variants using chiral catalysts has made this a premier method for the enantioselective synthesis of complex piperidines. [13]



Mechanism of Aza-Diels-Alder Reaction

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Caption: Mechanism of Aza-Diels-Alder Reaction

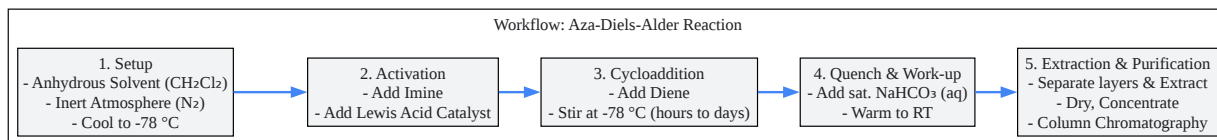
Advantages and Limitations

Feature	Analysis
Advantages	<p>Stereocontrol: Can create up to four stereocenters in one step with high predictability and control. [5]</p> <p>Complexity Generation: Rapidly builds molecular complexity from simple starting materials.</p> <p>Asymmetric Variants: Well-established methods for enantioselective synthesis exist. [13]</p>
Limitations	<p>Substrate Scope: The reaction can be sensitive to the electronic nature of both the diene and the imine. Lewis Acid Sensitivity: The required Lewis acids can be incompatible with certain functional groups. Regioselectivity: Reactions with unsymmetrical dienes or imines can sometimes lead to mixtures of regioisomers.</p>

Experimental Protocol: Lewis Acid-Catalyzed Aza-Diels-Alder

This protocol provides a general procedure for a Lewis acid-catalyzed aza-Diels-Alder reaction between an imine and a diene. [5]

Workflow for Aza-Diels-Alder Reaction



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Caption: Workflow for Aza-Diels-Alder Reaction

Step-by-Step Methodology:

- **Inert Setup:** To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of the imine (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane or toluene). [5]2. **Cooling and Catalyst Addition:** Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Add the Lewis acid catalyst (e.g., $\text{BF}_3 \cdot \text{OEt}_2$, 0.1-1.0 equiv) dropwise. Stir for a short period (15-30 minutes) to allow for complexation. [5]3. **Diene Addition:** Add the diene (1.0-1.5 equiv) to the cooled solution.
- **Reaction Monitoring:** Stir the reaction at the low temperature for several hours to days, monitoring its progress by thin-layer chromatography.
- **Quenching:** Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate while the flask is still at low temperature. [5]6. **Work-up and Extraction:** Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with the organic solvent.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography to afford the tetrahydropyridine cycloadduct. [5]

Other Notable Methods

While the three methods above are workhorses in piperidine synthesis, several other powerful strategies are essential tools for the synthetic chemist.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method that involves the condensation of a β -arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a new ring. [14][15] While traditionally used for tetrahydroisoquinolines, employing electron-rich heteroarylethylamines (like those derived from furan or pyrrole) allows for the synthesis of fused piperidine systems. [16][17] The driving force is the formation of a stable iminium ion that is sufficiently electrophilic to be attacked by the electron-rich (hetero)aromatic ring. [14]

Transition-Metal-Catalyzed Cyclizations

Modern organic synthesis has seen a surge in transition-metal-catalyzed methods for constructing N-heterocycles. [9][18] These include:

- **Intramolecular Hydroamination:** The direct addition of an N-H bond across a pendant alkene or alkyne, often catalyzed by gold, palladium, or rhodium complexes. [9]* **Reductive Heck Reactions:** A cross-coupling approach where a pyridine ring is first partially reduced and then undergoes a rhodium-catalyzed asymmetric carbometalation with an arylboronic acid. [19]* **C-H Amination:** The direct formation of a C-N bond via the intramolecular insertion of a metal-nitrene intermediate into a C-H bond, catalyzed by metals like copper or rhodium. [20] These methods often provide access to unique substitution patterns under milder conditions than classical approaches, though catalyst cost and sensitivity can be drawbacks.

Comparative Summary of Piperidine Synthesis Methods

Method	Key Features	Typical Yield	Stereocontrol	Reaction Conditions	Functional Group Tolerance
Catalytic Hydrogenation	Direct, atom-economical reduction of pyridines. [5]	High to Excellent (>95%) [5]	Generally low, but diastereoselective and some asymmetric methods exist. [6]	High Hz pressure (5-100 bar), elevated temperature, acidic media. [5][6]	Poor; reduces many common functional groups. [8]
Reductive Amination	Convergent cyclization of 1,5-dicarbonyls. [5]	Moderate to Good (50-80%) [4]	Can be highly diastereoselective depending on substrate and reagents. [4]	Mild (RT), requires stoichiometric reducing agents. [4]	Good, but sensitive to strong acids/bases.
Aza-Diels-Alder	[4+2] cycloaddition to form the ring. [5]	Good to Excellent (70-95%) [13]	Excellent and predictable stereocontrol; powerful for asymmetric synthesis. [13]	Often requires cryogenic temperatures (-78 °C) and Lewis acids. [5]	Moderate; sensitive to Lewis acids.
Pictet-Spengler	Condensation and intramolecular cyclization. [14]	Good (50-85%) [16]	Can be diastereoselective; asymmetric variants exist. [14]	Typically requires strong acid and heat. [14]	Moderate; requires electron-rich aromatic systems.
TM-Catalyzed Cyclization	Diverse methods (hydroamination, C-H amination). [9]	Good to Excellent (Variable)	High stereoselectivity is often achievable with chiral ligands. [19]	Often mild, but catalyst-dependent.	Good, but can be sensitive to catalyst poisoning.

Conclusion

The synthesis of the piperidine scaffold is a mature yet continually evolving field. The choice of synthetic strategy is not arbitrary but a carefully considered decision based on the specific target molecule, desired stereochemistry, available starting materials, and required scale.

- For direct, large-scale synthesis of simple piperidines from pyridines, Catalytic Hydrogenation remains the most economical choice, provided functional group tolerance is not a concern. [5]* When constructing complex, highly substituted piperidines with defined stereochemistry from acyclic precursors, Reductive Amination offers excellent versatility. [10]* For the most elegant and controlled construction of multiple stereocenters in a single, complexity-building step, the Aza-Diels-Alder Reaction is often the superior

strategy. [5]* Pictet-Spengler and Transition-Metal-Catalyzed reactions provide powerful, modern alternatives that grant access to unique structural motifs often unattainable through more traditional means.

By understanding the fundamental principles, advantages, and practical limitations of each method, researchers can navigate the synthetic landscape with confidence, efficiently advancing their programs in drug discovery and development.

References

- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem. [URL: <https://www.benchchem.com>]
- A Comparative Review of Synthetic Methods for Piperidine Rings. Benchchem. [URL: <https://www.benchchem.com/resources/a-comparative-review-of-synthetic-methods-for-piperidine-rings>]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. *Molecules*. [URL: <https://www.mdpi.com/1420-3049/27/19/6599>]
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [URL: https://www.researchgate.net/publication/335372337_Reductive_Amination_Routes_in_the_Synthesis_of_Piperidine_IminoSugars]
- Catalytic Hydrogenation of Substituted Pyridines with PtO₂ Catalyst. *International Journal of ChemTech Research*. [URL: [https://sphinx.sai.com/2015/ch_vol8_no4/1/CH\(01-10\)V8N4.pdf](https://sphinx.sai.com/2015/ch_vol8_no4/1/CH(01-10)V8N4.pdf)]
- A Comparative Analysis of Synthetic Strategies for 2-Acetylpiperidine. Benchchem. [URL: <https://www.benchchem.com>]
- Facile and Green Synthesis of Saturated Cyclic Amines. *Molecules*. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222741/>]
- Asymmetric routes to substituted piperidines. *Chemical Communications*. [URL: <https://pubs.rsc.org/en/content/articlelanding/2003/cc/b208259b>]
- RECENT PROGRESS IN THE SYNTHESIS AND REACTIONS OF SUBSTITUTED PIPERIDINES. A REVIEW. *Organic Preparations and Procedures International*. [URL: <https://www.tandfonline.com/doi/abs/10.1080/00304949209458268>]
- Piperidine Synthesis. Defense Technical Information Center. [URL: <https://apps.dtic.mil>]
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. *Arkivoc*. [URL: <https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2012/i/283>]
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. *Journal of the American Chemical Society*. [URL: <https://pubs.acs.org/doi/10.1021/jacs.0c08383>]
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. *Beilstein Journal of Organic Chemistry*. [URL: https://www.researchgate.net/publication/371810503_Synthesis_of_tetrahydrofuro32-cpyridines_via_Pictet-Spengler_reaction]
- A new asymmetric synthetic route to substituted piperidines. ResearchGate. [URL: https://www.researchgate.net/publication/225139031_A_new_asymmetric_synthetic_route_to_substituted_piperidines]
- Piperidine synthesis. Organic Chemistry Portal. [URL: <https://www.organic-chemistry.org/synthesis/heterocycles/piperidines.shtml>]
- Efficient Asymmetric Hydrogenation of Pyridines. *Angewandte Chemie International Edition*. [URL: <https://onlinelibrary.wiley.com/doi/10.1002/anie.200462312>]
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. *Beilstein Journal of Organic Chemistry*. [URL: <https://www.beilstein-journals.org/bjoc/articles/19/74>]
- Reductive Amination Reaction. OpenBU. [URL: <https://open.bu.edu>]
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. *Beilstein Journal of Organic Chemistry*. [URL: <https://www.beilstein-journals.org/bjoc/articles/19/74>]
- ChemInform Abstract: Synthesis of Piperidine Derivatives by Reduction of Pyridinium Salts. ChemInform. [URL: <https://www.researchgate.net>]
- Synthesis of piperidinones by an aza Diels-Alder reaction. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-piperidinones-by-an-aza-Diels-Alder-reaction_fig5_257962637]
- Pictet–Spengler reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Pictet%E2%80%93Spengler_reaction]
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. *Nature Catalysis*. [URL: <https://www.nature.com>]
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/37398007/>]
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem. [URL: <https://www.benchchem.com/technical-support/overcoming-challenges-in-piperidine-synthesis>]

- Review: Mannich–Michael vs. aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry Blog. [URL: <https://blogs.rsc>].
- Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. [URL: <https://www.sciencedirect.com/science/article/pii/S004040200201254X>]
- Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University of Bath. [URL: <https://researchportal.bath.ac.uk/en/studentTheses/synthesis-of-novel-piperidine-building-blocks-and-their-use-for>]
- Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/21387071/>]
- Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers in Chemistry. [URL: <https://www.frontiersin.org/articles/10.3389/fchem.2021.666291/full>]
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. BioTools. [URL: <https://biotools.acs>].
- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [URL: <https://etheses.whiterose.ac.uk/334/>]
- Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8974526/>]
- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. [URL: <https://pubs.acs.org/doi/10.1021/acs.organomet.2c00115>]
- Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry. [URL: <https://pubs.rsc.org/en/content/articlelanding/2011/ob/c00b00996b>]
- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. [URL: <https://pubs.acs.org/doi/10.1021/acs.organomet.2c00115>]
- Diels–Alder Cycloaddition Reactions in Sustainable Media. Molecules. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222741/>]

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Sources

1. tandfonline.com [tandfonline.com]
2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
3. benchchem.com [benchchem.com]
4. pdf.benchchem.com [pdf.benchchem.com]
5. pdf.benchchem.com [pdf.benchchem.com]
6. lac.dicp.ac.cn [lac.dicp.ac.cn]
7. asianpubs.org [asianpubs.org]
8. DSpace [open.bu.edu]
9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pubmed.ncbi.nlm.nih.gov]
10. researchgate.net [researchgate.net]
11. Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
12. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
13. chemistry.mdma.ch [chemistry.mdma.ch]

- [14. Pictet–Spengler reaction - Wikipedia \[en.wikipedia.org\]](#)
- [15. Synthesis of tetrahydrofuro\[3,2- c\]pyridines via Pictet–Spengler reaction - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [16. beilstein-journals.org \[beilstein-journals.org\]](#)
- [17. BJOC - Synthesis of tetrahydrofuro\[3,2-c\]pyridines via Pictet–Spengler reaction \[beilstein-journals.org\]](#)
- [18. pubs.acs.org \[pubs.acs.org\]](#)
- [19. lac.dicp.ac.cn \[lac.dicp.ac.cn\]](#)
- [20. investigacion.unirioja.es \[investigacion.unirioja.es\]](#)
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